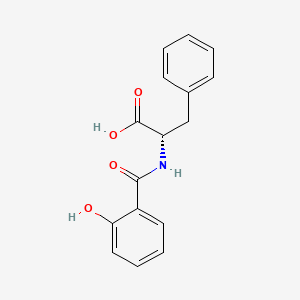
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is a heterocyclic organic compound It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride can be synthesized through a series of organic reactions. The synthesis typically involves the following steps:
Formation of 1,10-phenanthroline: This is achieved through the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene.
Introduction of Phenyl Groups: The phenyl groups are introduced at positions 4 and 7 through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Methylation: The methyl group is introduced at position 1 using a methylating agent such as methyl iodide.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like hydroxide, cyanide; reactions often conducted in polar solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. This chelation disrupts the function of metalloproteins and enzymes that require metal ions for their activity. The compound primarily targets zinc metalloproteinases, leading to enzyme inhibition and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but lacks the methyl group at position 1.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Uniqueness
1-Methyl-4,7-diphenyl-1,10-phenanthrolinium chloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical stability and binding affinity with metal ions. This makes it a more effective ligand in coordination chemistry and a potential candidate for various scientific applications .
Eigenschaften
CAS-Nummer |
51621-00-2 |
|---|---|
Molekularformel |
C25H19ClN2 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
1-methyl-4,7-diphenyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C25H19N2.ClH/c1-27-17-15-21(19-10-6-3-7-11-19)23-13-12-22-20(18-8-4-2-5-9-18)14-16-26-24(22)25(23)27;/h2-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZZLCUEKVTSQUFW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C(=C(C=C1)C3=CC=CC=C3)C=CC4=C(C=CN=C42)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
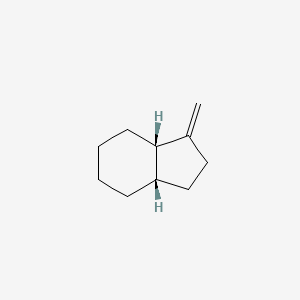
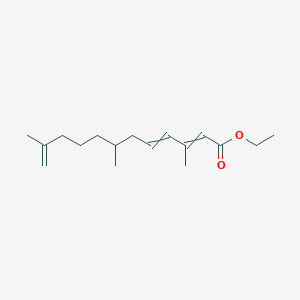
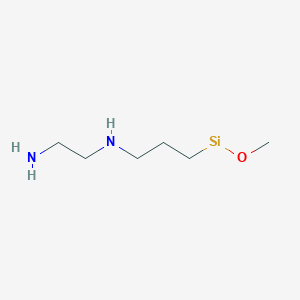
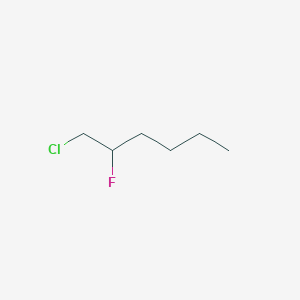
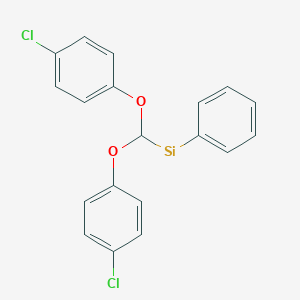
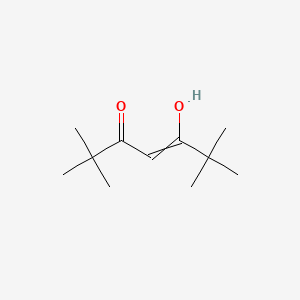
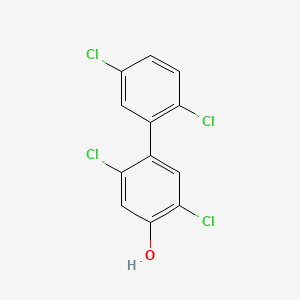
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
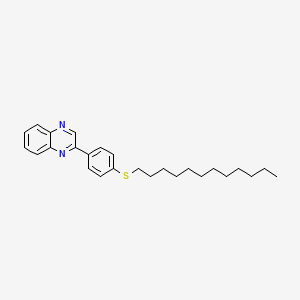
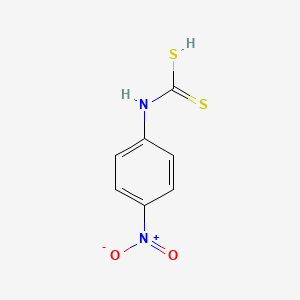
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)
